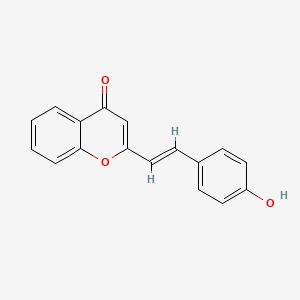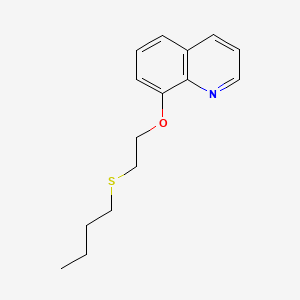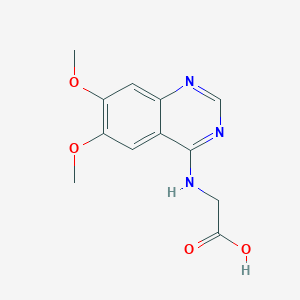
2-(4-hydroxystyryl)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-hydroxystyryl)-4H-chromen-4-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and photochemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxystyryl)-4H-chromen-4-one typically involves the reaction of 4-hydroxybenzaldehyde with 4-hydroxycoumarin in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale-up. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.
化学反应分析
Types of Reactions
2-(4-hydroxystyryl)-4H-chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The double bond in the styryl group can be reduced to form a saturated compound.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include ketones, saturated compounds, and various substituted derivatives, depending on the specific reagents and conditions used .
科学研究应用
2-(4-hydroxystyryl)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits significant biological activities, including antioxidant and antimicrobial properties.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of organic nonlinear optical materials for terahertz technology .
作用机制
The mechanism of action of 2-(4-hydroxystyryl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The styryl group can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions contribute to the compound’s biological activities, such as antioxidant and anti-inflammatory effects .
相似化合物的比较
Similar Compounds
2-(4-hydroxystyryl)-1-naphthopyrylium: Shares similar photochemical properties but differs in its structural framework.
Rheadinin: A bis(styrylpyrone) compound with antioxidant activity.
7-Hydroxy-2-(4-hydroxystyryl)-1-benzopyrylium: Exhibits similar pH-dependent photochemical reactions .
Uniqueness
2-(4-hydroxystyryl)-4H-chromen-4-one is unique due to its combination of a chromen-4-one core with a styryl group, which imparts distinct photochemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
属性
分子式 |
C17H12O3 |
|---|---|
分子量 |
264.27 g/mol |
IUPAC 名称 |
2-[(E)-2-(4-hydroxyphenyl)ethenyl]chromen-4-one |
InChI |
InChI=1S/C17H12O3/c18-13-8-5-12(6-9-13)7-10-14-11-16(19)15-3-1-2-4-17(15)20-14/h1-11,18H/b10-7+ |
InChI 键 |
ISGWXGAFFYUDTI-JXMROGBWSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)/C=C/C3=CC=C(C=C3)O |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C=CC3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline](/img/structure/B11856264.png)
![8-Chloro-1-methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B11856265.png)

![2-Imino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-azaspiro[4.5]decan-4-one](/img/structure/B11856269.png)


![N-Phenyl-5H-indeno[1,2-B]pyridin-5-amine](/img/structure/B11856281.png)


![5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B11856296.png)

![Methyl 6-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11856317.png)

